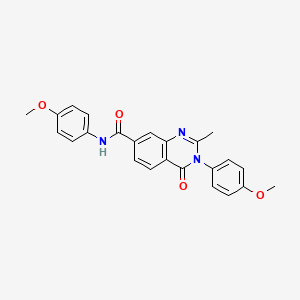

N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a fused bicyclic core structure with two nitrogen atoms. Key structural features include:

- Bis(4-methoxyphenyl) substituents at positions N and 3, enhancing lipophilicity and π-π stacking interactions.

- A methyl group at position 2 and a carboxamide moiety at position 7, which may influence solubility and target binding.

Properties

Molecular Formula |

C24H21N3O4 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

N,3-bis(4-methoxyphenyl)-2-methyl-4-oxoquinazoline-7-carboxamide |

InChI |

InChI=1S/C24H21N3O4/c1-15-25-22-14-16(23(28)26-17-5-9-19(30-2)10-6-17)4-13-21(22)24(29)27(15)18-7-11-20(31-3)12-8-18/h4-14H,1-3H3,(H,26,28) |

InChI Key |

VWIHOISAIIBELK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)OC)C(=O)N1C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with anthranilic acid to form a Schiff base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant antioxidant properties. A study involving the synthesis of new quinazolinone derivatives demonstrated their effectiveness in radical scavenging assays, particularly the DPPH assay, which measures the ability to neutralize free radicals . The structural modifications in N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide may enhance its antioxidant activity further.

1.2 Anticancer Potential

Quinazoline derivatives have been implicated in anticancer research due to their ability to inhibit specific enzymes involved in cancer progression. The compound's structure suggests potential inhibitory effects on stearoyl-CoA desaturase (SCD), an enzyme linked to fatty acid metabolism and cancer cell proliferation . Inhibiting SCD could provide a therapeutic pathway for developing cancer treatments with reduced side effects.

1.3 Antimicrobial Properties

The antibacterial and antifungal activities of quinazoline derivatives have been explored in various studies. Compounds similar to this compound have shown promising results against a range of microbial strains, suggesting potential applications in developing new antimicrobial agents.

Biological Research Applications

2.1 Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. For instance, studies on cytochrome P450 enzymes revealed that certain quinazoline derivatives can act as selective inhibitors, which could be beneficial in drug metabolism studies and the development of targeted therapies .

2.2 Molecular Interaction Studies

Molecular docking studies have been conducted to understand the interaction between this compound and various biological targets. These studies help elucidate the binding affinities and mechanisms of action at the molecular level, providing insights into its potential therapeutic applications.

Material Science Applications

3.1 Fluorescent Properties

Recent investigations into the photophysical properties of quinazoline derivatives indicate that compounds like this compound may exhibit fluorescence under specific conditions . This property can be harnessed for applications in sensors or imaging technologies.

3.2 Polymer Chemistry

The incorporation of quinazoline derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure allows for functionalization that can improve the performance of polymeric materials used in various industrial applications.

- Antioxidant Study : A series of quinazolinone derivatives were synthesized and tested for their radical scavenging abilities using DPPH assays, showing that structural modifications enhance antioxidant activity.

- Cancer Research : Investigations into SCD inhibitors revealed that certain modifications to quinazoline structures could lead to effective anticancer agents with lower toxicity profiles.

- Material Development : Research into incorporating quinazoline derivatives into polymers demonstrated improved mechanical properties and thermal stability, indicating potential for advanced material applications.

Mechanism of Action

The mechanism of action of N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: Quinazoline (target compound and ) vs. This difference may influence binding to biological targets like kinases or topoisomerases. The 4-oxo-3,4-dihydro moiety in quinazolines introduces a ketone group, increasing polarity compared to fully aromatic quinolines .

Substituent Effects: Methoxyphenyl Groups: Present in all compounds, these groups improve lipophilicity and may facilitate membrane penetration. However, the chlorine substituent in ’s compound could further enhance lipophilicity and metabolic stability compared to methoxy groups . In contrast, the amino group in ’s quinoline derivative increases basicity, which might alter ionization state under physiological conditions .

Synthetic Approaches: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common method for introducing aryl groups, as seen in ’s quinoline synthesis . The target compound likely employs similar strategies for bis(4-methoxyphenyl) incorporation.

Biological Activity

N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS: 1007679-37-9) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.

The molecular formula of this compound is C24H21N3O4, with a molar mass of 415.44 g/mol. The compound features two methoxyphenyl groups and a quinazoline core, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H21N3O4 |

| Molar Mass | 415.44 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| LogP | 2.31 |

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. In vitro studies suggest that this compound may possess noteworthy antibacterial and antifungal activities. For instance:

- Bacterial Activity : Compounds with similar structures have shown effectiveness against pathogens such as Escherichia coli and Klebsiella pneumoniae. The presence of hydroxyl or methoxy groups has been linked to enhanced antimicrobial effects .

- Fungal Activity : Studies on related quinazoline derivatives have demonstrated antifungal properties against species like Aspergillus fumigatus and Curvularia lunata, indicating the potential of this compound in treating fungal infections .

Anticancer Activity

Quinazolines are recognized for their anticancer properties, primarily through mechanisms involving the inhibition of key enzymes and receptors associated with tumor growth:

- EGFR Inhibition : Similar quinazoline derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. This inhibition can lead to reduced tumor proliferation and survival .

- Cytotoxic Mechanisms : The proposed mechanisms include:

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of quinazoline derivatives. The DPPH assay has shown that these compounds can effectively scavenge free radicals, suggesting their role in mitigating oxidative stress-related damage . This property is significant for developing therapeutic agents aimed at diseases associated with oxidative stress.

Case Studies

Several case studies have explored the biological activities of compounds similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives bearing specific substituents exhibited enhanced activity against both bacterial and fungal strains compared to standard antibiotics .

- Anticancer Research : Another investigation into quinazoline derivatives revealed that certain modifications led to compounds with IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

Q & A

Q. Critical parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalysts : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) improve cross-coupling reactions for aryl group introduction .

- Temperature control : Room temperature for thioether formation vs. reflux for cyclization steps .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies substitution patterns (e.g., methoxyphenyl proton signals at δ 3.7–3.9 ppm) and confirms methyl group integration .

- 2D NMR (COSY, HSQC) resolves overlapping signals in dihydroquinazoline scaffolds .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological studies) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed within 0.0001 Da error) .

Advanced: How can researchers optimize reaction conditions to improve purity and scalability?

Methodological Answer:

- Solvent optimization : Replace DMF with less toxic alternatives (e.g., acetonitrile) while maintaining reaction efficiency .

- Catalyst screening : Test Pd(OAc)₂ with bulky phosphine ligands (e.g., PCy₃) to reduce side reactions in cross-coupling steps .

- Purification strategies : Use preparative HPLC or recrystallization (ethanol/water mixtures) to remove byproducts like unreacted thiols .

- Scale-up considerations : Implement flow chemistry for exothermic steps (e.g., cyclization) to improve safety and reproducibility .

Advanced: How can contradictions between crystallographic and spectroscopic data be resolved?

Methodological Answer:

- Crystallographic validation : Use SHELXL for small-molecule refinement to resolve discrepancies in dihedral angles or hydrogen bonding patterns observed in NMR .

- Dynamic effects in NMR : Account for conformational flexibility (e.g., rotation of methoxyphenyl groups) causing signal splitting not observed in static crystal structures .

- Complementary techniques : Pair X-ray diffraction with IR spectroscopy to confirm carbonyl (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) functional groups .

Advanced: What computational approaches predict the compound’s biological activity and binding modes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with soluble epoxide hydrolase (sEH) crystal structures (PDB: 4D08) to predict binding affinity .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with inhibitory activity using Hammett σ constants .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to identify critical interactions (e.g., hydrogen bonds with Tyr383) .

Basic: What are the stability considerations for this compound during storage?

Methodological Answer:

- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the dihydroquinazoline core .

- Light sensitivity : Amber glass vials minimize photodegradation of methoxyphenyl groups .

- Hygroscopicity : Desiccants (silica gel) prevent hydrolysis of the carboxamide moiety in humid environments .

Advanced: What strategies mitigate common side reactions during synthesis?

Methodological Answer:

- Byproduct suppression : Add molecular sieves to absorb water in condensation reactions, reducing hydrolytic byproducts .

- Regioselective protection : Use tert-butyloxycarbonyl (Boc) groups to block reactive amines during thioether formation .

- In situ monitoring : Employ reaction calorimetry to detect exothermic events indicative of dimerization or overalkylation .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Systematic substitution : Synthesize analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) and compare IC₅₀ values against sEH .

- Pharmacophore mapping : Identify critical moieties (e.g., 4-oxo group) using Catalyst or MOE software .

- In vitro assays : Test CYP450 inhibition to rule off-target effects linked to methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.